2-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
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Overview
Description
2-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenol group, an imidazo[1,2-a]pyrazine core, and a substituted aniline moiety, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methylaniline with an appropriate imidazo[1,2-a]pyrazine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
2-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the imidazo[1,2-a]pyrazine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Oxcarbazepine: A pharmaceutical compound with a different core structure but similar functional groups.
Uniqueness
2-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is unique due to its combination of a phenol group, an imidazo[1,2-a]pyrazine core, and a substituted aniline moiety. This combination imparts distinct chemical and biological properties that are not observed in simpler compounds like ethyl acetoacetate or structurally different compounds like oxcarbazepine.
Properties
Molecular Formula |
C19H15ClN4O |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-[3-(3-chloro-4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C19H15ClN4O/c1-12-6-7-13(10-15(12)20)22-19-18(14-4-2-3-5-16(14)25)23-17-11-21-8-9-24(17)19/h2-11,22,25H,1H3 |
InChI Key |
SIHDSYKPFDRARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4O)Cl |
Origin of Product |
United States |
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